Methyl 2-(2-methoxyphenoxy)propanoate
Overview
Description
Methyl 2-(2-methoxyphenoxy)propanoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis in Chemical Production : A study describes a highly active and selective catalyst for the production of methyl propanoate, an important chemical in various industrial processes, utilizing a zero valent palladium complex (Clegg et al., 1999).
Pharmacological Research : Research on Eucommia ulmoides Oliv. leaves identified new phenolic compounds, including variants of methyl propanoate, which showed modest anti-inflammatory activities (Ren et al., 2021).
Agricultural Applications : A study on the physiological effects of a variant of methyl propanoate, dichlofop-methyl, demonstrated its use as a selective herbicide for wild oat control in wheat cultivation (Shimabukuro et al., 1978).
Organic Chemistry : Research involving the reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate, a related compound, with various amines, explored chemical reactions important in organic synthesis (Novakov et al., 2017).
Bioactivity in Marine Organisms : Methyl 2-[propanamide-2'-methoxycarbonyl] benzoate, isolated from Jolyna laminarioides, exhibited inhibitory activity against chymotrypsin and showed antibacterial effects against Escherichia coli and Shigella boydii (Atta-ur-rahman et al., 1997).
Chemical Synthesis from Renewable Resources : The conversion of levulinic acid into 3-(pyrimidinyl)propanoates, related to methyl propanoate, was investigated for its potential in chemical synthesis, highlighting the use of renewable resources in chemistry (Flores et al., 2013).
Lignin Model Studies in Pyrolysis : Research on β-Ether-type dimers, related to methyl 2-(2-methoxyphenoxy)propanoate, explored pyrolytic cleavage mechanisms, contributing to the understanding of lignin decomposition (Watanabe et al., 2009).
Food Safety Analysis : A method was developed for the determination of sodium 2-(4-methoxyphenoxy) propanoate in foods, indicating its relevance in food safety and quality control (Jian-min, 2014).
Antimicrobial and Molecular Docking Studies : Synthesis and biological activity studies of methyl 2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid derivatives highlighted their effectiveness against various microbial pathogens (Nirmalan et al., 2016).
Magnetic Field Effects in Chemistry : Studies on magnetic field effects on chemical reactions involving 2-methyl-1-propanol, related to methyl propanoate, contributed to understanding the influence of magnetic fields in chemical processes (Wakasa et al., 1998).
properties
IUPAC Name |
methyl 2-(2-methoxyphenoxy)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-8(11(12)14-3)15-10-7-5-4-6-9(10)13-2/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHNVBLQLUWKGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=CC=C1OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403734 | |
Record name | methyl 2-(2-methoxyphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63857-99-8 | |
Record name | methyl 2-(2-methoxyphenoxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00403734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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